5-nitro-N-(oxolan-2-ylmethyl)-2-(2-phenylethylamino)benzamide
Overview
Description
5-nitro-N-(oxolan-2-ylmethyl)-2-(2-phenylethylamino)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological and pharmacological applications. This compound is a nitroaromatic derivative, which means it contains a nitro group attached to an aromatic ring. The presence of the nitro group often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(oxolan-2-ylmethyl)-2-(2-phenylethylamino)benzamide typically involves multiple steps:
Nitration: The introduction of the nitro group into the aromatic ring is achieved through nitration. This involves treating the aromatic precursor with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitroaromatic compound is then subjected to amidation, where the amine group (2-phenylethylamine) is introduced. This step often requires the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.
Furanylmethyl Substitution: The final step involves the introduction of the tetrahydro-2-furanylmethyl group. This can be achieved through nucleophilic substitution reactions, where the nitroaromatic amide is treated with a suitable furan derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Nitration: Using industrial nitration reactors to introduce the nitro group efficiently.
Automated Amidation: Employing automated systems for the amidation step to ensure consistency and yield.
Continuous Flow Chemistry: Utilizing continuous flow reactors for the furanylmethyl substitution to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-[(2-phenylethyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
5-nitro-N-(oxolan-2-ylmethyl)-2-(2-phenylethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit specific enzymes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Potential use as an antimicrobial agent due to its ability to inhibit biofilm formation.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to:
Inhibit Topoisomerase II: An enzyme involved in DNA replication and repair.
Inhibit NF-κB Activation: A transcription factor involved in immune and inflammatory responses.
Induce Apoptosis: Trigger programmed cell death in cancer cells.
Inhibit Cytokine Production: Reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-[(2-phenylethyl)amino]benzoic acid
- N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide
Uniqueness
5-nitro-N-(oxolan-2-ylmethyl)-2-(2-phenylethylamino)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit multiple pathways and enzymes makes it a versatile compound for research applications.
Properties
IUPAC Name |
5-nitro-N-(oxolan-2-ylmethyl)-2-(2-phenylethylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(22-14-17-7-4-12-27-17)18-13-16(23(25)26)8-9-19(18)21-11-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,17,21H,4,7,10-12,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDQSDCFNSNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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